molecular formula C11H12N2O5 B11956566 4'-Methyl-3'-nitrosuccinanilic acid

4'-Methyl-3'-nitrosuccinanilic acid

Cat. No.: B11956566
M. Wt: 252.22 g/mol
InChI Key: DCGVUJHKAFCGLU-UHFFFAOYSA-N
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Chemical Reactions Analysis

4’-Methyl-3’-nitrosuccinanilic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4’-Methyl-3’-nitrosuccinanilic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Methyl-3’-nitrosuccinanilic acid involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

4’-Methyl-3’-nitrosuccinanilic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

4-(4-methyl-3-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H12N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)

InChI Key

DCGVUJHKAFCGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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